![molecular formula C12H15N3O2S B7578149 N-(1-methylsulfonylpropan-2-yl)quinoxalin-2-amine](/img/structure/B7578149.png)
N-(1-methylsulfonylpropan-2-yl)quinoxalin-2-amine
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Overview
Description
N-(1-methylsulfonylpropan-2-yl)quinoxalin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoxaline derivative, which is a class of heterocyclic compounds known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(1-methylsulfonylpropan-2-yl)quinoxalin-2-amine is not yet fully understood. However, studies suggest that this compound may act by inhibiting certain enzymes or receptors involved in cancer cell growth or viral replication. It may also modulate the activity of certain neurotransmitter receptors, leading to its potential use in the field of neuroscience.
Biochemical and Physiological Effects:
N-(1-methylsulfonylpropan-2-yl)quinoxalin-2-amine has been found to exhibit significant biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis (programmed cell death) and inhibit cell proliferation. In addition, this compound has been found to inhibit viral replication and reduce the viral load in infected cells. In the field of neuroscience, this compound has been found to modulate the activity of certain neurotransmitter receptors, leading to potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1-methylsulfonylpropan-2-yl)quinoxalin-2-amine in lab experiments include its high potency and selectivity, as well as its diverse biological activities. However, this compound may also have limitations, such as its potential toxicity and lack of specificity for certain targets.
Future Directions
There are several future directions for the study of N-(1-methylsulfonylpropan-2-yl)quinoxalin-2-amine. In the field of medicinal chemistry, further studies are needed to optimize the synthesis of this compound and to explore its potential use as an anticancer and antiviral agent. In addition, more research is needed to fully understand the mechanism of action of this compound and to identify its specific targets. In the field of neuroscience, further studies are needed to explore the potential use of this compound in the treatment of neurological disorders. Finally, more research is needed to assess the safety and toxicity of this compound, as well as its potential for drug development.
Synthesis Methods
The synthesis of N-(1-methylsulfonylpropan-2-yl)quinoxalin-2-amine involves the reaction of 2-chloroquinoxaline with 2-amino-2-methyl-1-propanol in the presence of a base. This method has been reported in the literature and has been optimized for high yield and purity.
Scientific Research Applications
N-(1-methylsulfonylpropan-2-yl)quinoxalin-2-amine has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been found to exhibit significant anticancer activity against various cancer cell lines. It has also been studied for its potential use as an antiviral agent, with promising results against the hepatitis C virus. In addition, this compound has been found to have potential applications in the field of neuroscience, with studies suggesting its ability to modulate the activity of certain neurotransmitter receptors.
properties
IUPAC Name |
N-(1-methylsulfonylpropan-2-yl)quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-9(8-18(2,16)17)14-12-7-13-10-5-3-4-6-11(10)15-12/h3-7,9H,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBSBXXNVLQVGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)NC1=NC2=CC=CC=C2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylsulfonylpropan-2-yl)quinoxalin-2-amine |
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